molecular formula C31H40ClN3O6 B13775800 Carbanilic acid, diester with 2,2'-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride CAS No. 67195-96-4

Carbanilic acid, diester with 2,2'-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride

Cat. No.: B13775800
CAS No.: 67195-96-4
M. Wt: 586.1 g/mol
InChI Key: NWEMTIHHEYAQDG-UHFFFAOYSA-N
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Description

Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride typically involves multiple steps, including esterification and amination reactions. The process begins with the esterification of carbanilic acid with appropriate alcohols to form the diester. This is followed by the introduction of the butoxy-methoxyphenethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride include other carbanilic acid esters and derivatives with different substituents. Examples include:

  • Carbanilic acid, diester with different alkyl or aryl groups.
  • Compounds with similar butoxy-methoxyphenethyl groups but different ester or amine functionalities.

Uniqueness

The uniqueness of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

67195-96-4

Molecular Formula

C31H40ClN3O6

Molecular Weight

586.1 g/mol

IUPAC Name

2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C31H39N3O6.ClH/c1-3-4-22-38-29-25(12-11-17-28(29)37-2)18-19-34(20-23-39-30(35)32-26-13-7-5-8-14-26)21-24-40-31(36)33-27-15-9-6-10-16-27;/h5-17H,3-4,18-24H2,1-2H3,(H,32,35)(H,33,36);1H

InChI Key

NWEMTIHHEYAQDG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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